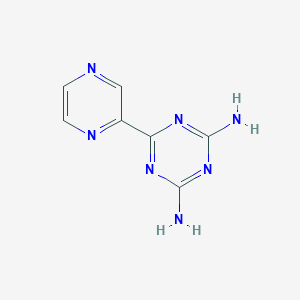

6-pyrazin-2-yl-1,3,5-triazine-2,4-diamine

説明

6-pyrazin-2-yl-1,3,5-triazine-2,4-diamine: is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a triazine ring substituted with two amino groups at positions 2 and 4, and a pyrazinyl group at position 6.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-pyrazin-2-yl-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often require a solvent such as acetonitrile or dimethylformamide, and a base like triethylamine to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the compound can yield various amine derivatives.

Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of various substituted triazines

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted triazines with different functional groups

科学的研究の応用

Chemical Properties and Structure

6-Pyrazin-2-yl-1,3,5-triazine-2,4-diamine belongs to the class of 1,3,5-triazines, which are characterized by a six-membered aromatic ring containing three nitrogen atoms. The presence of the pyrazinyl group enhances its reactivity and biological activity. The molecular formula is , with a molecular weight of 188.19 g/mol .

Anticancer Activity

A significant area of research has focused on the anticancer properties of this compound. Studies have demonstrated that derivatives of this compound exhibit selective antiproliferative effects against various cancer cell lines:

- Inhibition of Breast Cancer Cells : A library of compounds based on the 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold was synthesized and tested against breast cancer cell lines. Notably, compounds showed promising results in inhibiting the growth of triple-negative MDA-MB231 cells while sparing non-cancerous MCF-10A cells .

- Mechanism of Action : The mechanism involves the inhibition of specific cancer-related enzymes and pathways. For instance, some derivatives target DNA topoisomerase IIα and various kinases associated with tumor growth .

Other Therapeutic Uses

Beyond oncology, this compound exhibits potential in other therapeutic areas:

- Anti-inflammatory Properties : Research indicates that triazine derivatives can modulate inflammatory responses by interacting with various receptors involved in inflammation .

- CNS Disorders : Compounds derived from this scaffold have been explored for their ability to bind to central nervous system receptors such as serotonin and adenosine receptors. This suggests potential applications in treating neurological conditions .

- Antiviral Activity : Recent studies have indicated that certain triazine derivatives may possess antiviral properties, particularly against viral infections affecting plants and potentially humans .

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions starting from cyanoguanidine and aromatic aldehydes. A notable method includes microwave-assisted synthesis that allows for rapid formation of the desired compounds with high yields .

Case Study 1: Anticancer Screening

In a study evaluating a series of triazine derivatives for anticancer activity:

- Objective : To assess the growth inhibition on breast cancer cell lines.

- Method : Compounds were screened for their ability to reduce cell viability at varying concentrations.

- Results : Several compounds demonstrated over 50% inhibition at concentrations as low as 10 μM against MDA-MB231 cells .

Case Study 2: CNS Activity

A comprehensive review highlighted the potential of N2,6-substituted triazines in targeting CNS receptors:

作用機序

The mechanism of action of 6-pyrazin-2-yl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or antitumor effects. The exact pathways and molecular targets can vary depending on the specific application and context .

類似化合物との比較

2,4-Diamino-6-chloro-s-triazine: Known for its use in herbicides.

2,4-Diamino-6-methyl-s-triazine: Explored for its potential in medicinal chemistry.

Uniqueness: 6-pyrazin-2-yl-1,3,5-triazine-2,4-diamine is unique due to the presence of the pyrazinyl group, which can impart distinct chemical and biological properties compared to other triazine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

生物活性

6-Pyrazin-2-yl-1,3,5-triazine-2,4-diamine is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, drawing on various research studies and findings.

Chemical Structure and Synthesis

The molecular formula for this compound is . The compound features a triazine core substituted with a pyrazine moiety. Recent studies have reported efficient synthetic routes for obtaining this compound via microwave-assisted methods, which enhance yield and purity compared to traditional techniques .

Antitumor Properties

Research indicates that derivatives of 1,3,5-triazines exhibit promising antitumor activity. For instance, N2,6-substituted 1,3,5-triazine-2,4-diamines have shown efficacy in inhibiting cancer-related enzymes such as DNA topoisomerase IIα and various kinases involved in tumor progression . In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines.

Antimicrobial Efficacy

6-pyrazin-2-yl-1,3,5-triazine derivatives have been evaluated for their antimicrobial activity. A notable study explored the compound's effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values were determined to assess the compound's potency .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 150 | Moderate |

| Escherichia coli | 200 | Weak |

| Mycobacterium tuberculosis | 100 | Strong |

The mechanism underlying the biological activity of 6-pyrazin-2-yl-1,3,5-triazine involves the inhibition of key metabolic pathways. For instance, studies suggest that it may interfere with the fatty acid synthesis pathway by inhibiting the enoyl-acyl carrier protein reductase (InhA), which is crucial for bacterial survival . Additionally, the release of nitric oxide (NO•) has been implicated in its antitubercular activity.

Case Study 1: Antitubercular Activity

A study involving a series of triazine derivatives highlighted the antitubercular potential of JSF-2019 (a derivative closely related to 6-pyrazin-2-yl-1,3,5-triazine). It was found to exhibit an MIC of 150 nM against Mycobacterium tuberculosis with a favorable cytotoxicity profile against Vero cells (CC50 = 9.6 µM) . The compound's ability to penetrate bacterial membranes and its activation by specific nitroreductases were critical for its efficacy.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of triazine derivatives demonstrated that certain modifications to the pyrazinyl group enhanced cytotoxicity against breast cancer cell lines. The study reported IC50 values significantly lower than those of existing chemotherapeutic agents .

特性

IUPAC Name |

6-pyrazin-2-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N7/c8-6-12-5(13-7(9)14-6)4-3-10-1-2-11-4/h1-3H,(H4,8,9,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTPDJCUHITSDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171068 | |

| Record name | s-Triazine, 2,4-diamino-6-(2-pyrazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18106-97-3 | |

| Record name | s-Triazine, 2,4-diamino-6-(2-pyrazinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018106973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazine, 2,4-diamino-6-(2-pyrazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。